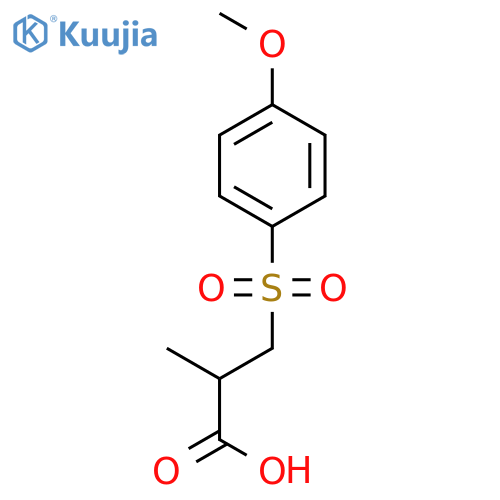Cas no 205504-66-1 (3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic Acid)

205504-66-1 structure
商品名:3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic Acid
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic Acid 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-[(4-methoxyphenyl)sulfonyl]-2-methyl-
- 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic Acid
- FIA50466
- CS-0261679
- Z431542572
- 205504-66-1
- 3-(4-methoxyphenyl)sulfonyl-2-methylpropanoic acid
- AKOS005848891
- EN300-79532
- G44563
- 3-(4-methoxybenzenesulfonyl)-2-methylpropanoicacid
-
- インチ: InChI=1S/C11H14O5S/c1-8(11(12)13)7-17(14,15)10-5-3-9(16-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,13)
- InChIKey: SMSUUKBWVCSLRN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 258.05619472Da
- どういたいしつりょう: 258.05619472Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332349-500mg |
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid |
205504-66-1 | 95% | 500mg |
¥7620 | 2023-04-15 | |
| Enamine | EN300-79532-0.25g |
3-(4-methoxybenzenesulfonyl)-2-methylpropanoic acid |
205504-66-1 | 95.0% | 0.25g |
$188.0 | 2025-03-21 | |
| TRC | M266890-50mg |
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic Acid |
205504-66-1 | 50mg |
$ 95.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332349-100mg |
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid |
205504-66-1 | 95% | 100mg |
¥3326 | 2023-04-15 | |
| A2B Chem LLC | AV70642-50mg |
3-(4-methoxybenzenesulfonyl)-2-methylpropanoic acid |
205504-66-1 | 95% | 50mg |
$128.00 | 2024-04-20 | |
| 1PlusChem | 1P01AJHU-2.5g |
3-(4-methoxybenzenesulfonyl)-2-methylpropanoic acid |
205504-66-1 | 95% | 2.5g |
$1061.00 | 2025-03-19 | |
| Aaron | AR01AJQ6-100mg |
3-(4-methoxybenzenesulfonyl)-2-methylpropanoic acid |
205504-66-1 | 95% | 100mg |
$207.00 | 2025-02-09 | |
| Aaron | AR01AJQ6-50mg |
3-(4-methoxybenzenesulfonyl)-2-methylpropanoic acid |
205504-66-1 | 95% | 50mg |
$146.00 | 2025-02-09 | |
| A2B Chem LLC | AV70642-500mg |
3-(4-methoxybenzenesulfonyl)-2-methylpropanoic acid |
205504-66-1 | 95% | 500mg |
$407.00 | 2024-04-20 | |
| 1PlusChem | 1P01AJHU-1g |
3-(4-methoxybenzenesulfonyl)-2-methylpropanoic acid |
205504-66-1 | 95% | 1g |
$558.00 | 2025-03-19 |
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic Acid 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
205504-66-1 (3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic Acid) 関連製品
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 857369-11-0(2-Oxoethanethioamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
